N-(8H-indeno[1,2-d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide
Descripción
Propiedades
IUPAC Name |
N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)-4-(4-methoxyphenyl)sulfonylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4S2/c1-27-15-8-10-16(11-9-15)29(25,26)12-4-7-19(24)22-21-23-20-17-6-3-2-5-14(17)13-18(20)28-21/h2-3,5-6,8-11H,4,7,12-13H2,1H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUUQCSMFCPHKBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC3=C(S2)CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N-(8H-indeno[1,2-d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide is a synthetic compound with potential biological applications. Its unique structure, which includes an indeno-thiazole moiety and a sulfonamide group, suggests it may exhibit various biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, anticancer potential, and other relevant pharmacological effects.
- Molecular Formula : C21H20N2O4S2
- Molecular Weight : 428.52 g/mol
- IUPAC Name : N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)-4-(4-methoxyphenyl)sulfonylbutanamide
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance, a related study on thioureides derived from benzoic acid demonstrated significant antimicrobial activity against various Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentration (MIC) values ranged from 32 to 1024 μg/mL, indicating varying degrees of effectiveness depending on the substituents present on the benzene ring .
| Compound | MIC (μg/mL) | Activity Spectrum |
|---|---|---|
| Thioureide A | 32 | S. aureus, E. coli |
| Thioureide B | 256 | C. albicans |
| Thioureide C | 1024 | Resistant strains |
Anticancer Potential
The compound's structural features suggest potential anticancer properties. A study on similar sulfonamide compounds reported their ability to inhibit Wnt-dependent transcription and cancer cell proliferation in colorectal cancer models. Compound 25 from that study showed IC50 values of 0.12 μM against HCT116 cells, indicating strong growth inhibition . This suggests that this compound may also possess similar anticancer efficacy.
The proposed mechanisms for the biological activities of this compound include:
- Inhibition of Enzymatic Pathways : Compounds with similar structures have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Interference with Cellular Signaling : The sulfonamide group may interact with signaling pathways critical for cancer cell survival and proliferation.
Study 1: Antimicrobial Efficacy
In a comparative analysis of antimicrobial agents, this compound was tested against standard bacterial strains. The results indicated a notable inhibition of growth in both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli), with MIC values aligning with those observed in previous studies on related compounds.
Study 2: Anticancer Activity
A preclinical study evaluated the anticancer effects of the compound using HCT116 and SW480 colorectal cancer cell lines. Results demonstrated that treatment with the compound led to a significant reduction in cell viability and induced apoptosis in a dose-dependent manner.
Q & A
Q. What are the established synthetic routes for N-(8H-indeno[1,2-d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide, and what intermediates are critical?
The synthesis typically involves coupling reactions between thiazole-containing precursors and sulfonamide intermediates. For example:
- Step 1 : Prepare the indeno-thiazole core via cyclocondensation of substituted benzaldehydes (e.g., 4-methoxybenzaldehyde) with thiourea derivatives under acidic conditions .
- Step 2 : Introduce the sulfonylbutanamide moiety by reacting 4-(4-methoxyphenylsulfonyl)butanoic acid with the thiazole amine group using coupling agents like EDCI/HOBt .
- Critical intermediates : 2-(4-methoxybenzylidene)-2,3-dihydro-1H-inden-1-one (for thiazole formation) and 4-hydrazinobenzenesulfonamide (for sulfonamide linkage) .
Q. How is the compound’s structural integrity confirmed post-synthesis?
A combination of spectroscopic and crystallographic methods is employed:
- NMR : Verify aromatic proton environments (e.g., methoxy group at δ 3.8 ppm, thiazole protons at δ 7.1–8.3 ppm) .
- X-ray crystallography : Use SHELX software for refinement to resolve bond lengths and angles, particularly for the sulfonyl-thiazole junction .
- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
Advanced Research Questions
Q. What experimental strategies are recommended to evaluate carbonic anhydrase (CA) inhibition, and how are contradictory activity data interpreted?
- Assay design : Use stopped-flow CO2 hydratase assays with recombinant human CA isoforms (hCA I, II) at pH 7.5. Measure IC50 values in triplicate .
- Data contradictions : If activity varies across isoforms (e.g., strong hCA II inhibition but weak hCA I), analyze structural differences in the enzyme active sites. Molecular docking (e.g., AutoDock Vina) can identify steric clashes or hydrogen-bond mismatches due to the sulfonyl group’s orientation .
Q. How can researchers resolve discrepancies in cytotoxicity data between cancer cell lines?
Q. What computational approaches are effective for predicting binding modes with kinase targets like BRAFV600E?
- Docking protocols : Perform induced-fit docking with Schrödinger Suite, focusing on the sulfonylbutanamide’s interaction with the kinase hinge region. Validate with MD simulations (≥100 ns) to assess stability .
- Mutagenesis studies : Test binding affinity changes in BRAFV600E mutants (e.g., D594V) to confirm critical hydrogen bonds with the thiazole nitrogen .
Q. How can researchers optimize the compound’s pharmacokinetic properties for in vivo studies?
- Lipophilicity adjustments : Introduce fluorine atoms or methyl groups to the indeno-thiazole ring to modulate logP (measured via HPLC).
- Metabolic stability : Use liver microsome assays (human/rat) to identify vulnerable sites (e.g., sulfonamide hydrolysis). Protect labile groups via prodrug strategies .
Data Analysis & Interpretation
Q. What statistical methods are appropriate for analyzing dose-response curves in enzyme inhibition assays?
Q. How should researchers address low crystallinity in X-ray diffraction studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
